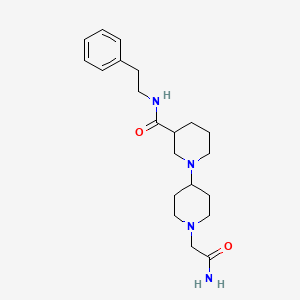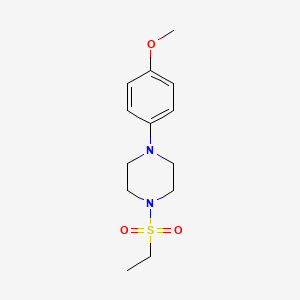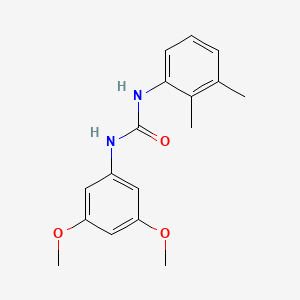
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research as a tool to study the function of the central nervous system. Bicuculline is a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is therefore able to block the inhibitory effects of GABA on neuronal activity. This property makes Bicuculline an important tool for studying the role of GABA in various physiological and pathological conditions.
作用機序
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive antagonist of the GABA receptor, binding to the receptor and preventing GABA from binding. This results in the inhibition of the inhibitory effects of GABA on neuronal activity, leading to increased excitability of neurons. This property of this compound makes it an important tool for studying the role of GABA in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the central nervous system. It has been shown to increase the firing rate of neurons, enhance synaptic transmission, and induce epileptiform activity. This compound has also been shown to induce anxiety-like behavior in animal models, suggesting a potential role in the development of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using 1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its ability to selectively block the inhibitory effects of GABA, allowing researchers to study the role of GABA in various physiological and pathological conditions. However, this compound has some limitations, including its potential toxicity and the fact that it can affect other neurotransmitter systems in addition to the GABAergic system.
将来の方向性
There are a number of future directions for research on 1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and its role in the central nervous system. One area of interest is the development of new drugs that target the GABAergic system, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is the investigation of the role of GABA in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for further research on the potential toxic effects of this compound and the development of safer alternatives for use in lab experiments.
合成法
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of this compound involves the reaction of piperidine with phenylacetic acid to form 1-phenyl-1,4-pentadien-3-one, which is then reacted with ethyl oxalate to form 1-(2-oxoethyl)-1,4-pentadien-3-one. This compound is then reacted with piperidine to form 1,4'-bipiperidine-3,3'-dione, which is finally treated with ammonia to form this compound.
科学的研究の応用
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has a wide range of scientific research applications, particularly in the field of neuroscience. It is commonly used to study the function of GABAergic synapses in the central nervous system, as well as to investigate the role of GABA in various neurological disorders such as epilepsy, anxiety, and depression. This compound is also used as a tool to study the mechanisms of action of other drugs that interact with the GABAergic system.
特性
IUPAC Name |
1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c22-20(26)16-24-13-9-19(10-14-24)25-12-4-7-18(15-25)21(27)23-11-8-17-5-2-1-3-6-17/h1-3,5-6,18-19H,4,7-16H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJUBYHGGHNBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC(=O)N)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)

![N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320617.png)
![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5320631.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)
hydrazone](/img/structure/B5320695.png)